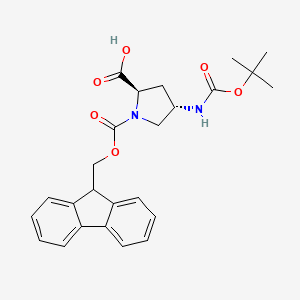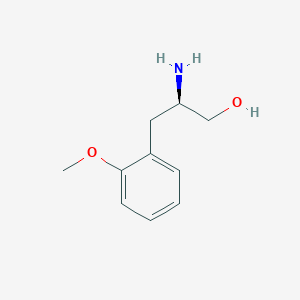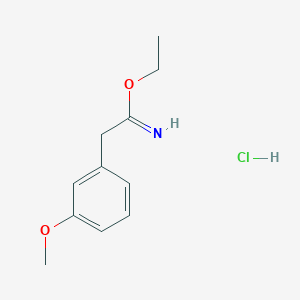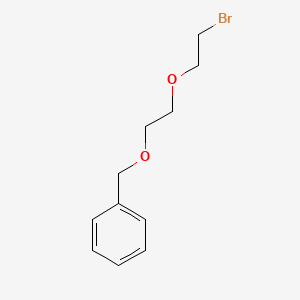![molecular formula C15H17NO B3094137 (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol CAS No. 1255638-15-3](/img/structure/B3094137.png)
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol
Übersicht
Beschreibung
“(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol”, also known as 3,3’-diamino-diphenylmethanol, is a chemical compound which has gained increasing interest among scientists and researchers due to its remarkable properties and potential applications. Its molecular formula is C15H17NO and it has a molecular weight of 227.3 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Enantioselective Synthesis
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol has been utilized in enantioselective synthesis processes. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, a related compound, has been used as a catalyst for the enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
2. Methanol in Lipid Dynamics
Methanol, a common solubilizing agent, significantly impacts lipid dynamics, as demonstrated in studies using 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. This research highlights methanol's role in influencing bilayer composition and structure-function relationships in biomembrane studies (Nguyen et al., 2019).
3. Catalysis in Chemical Synthesis
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol derivatives have been used in catalysis for chemical synthesis. A notable example is the use of tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings, short reaction times, and compatibility with various functional groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
4. Photolytic Reactions
Research on photolysis of phenyldisic acids shows that (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol derivatives exhibit unique product formation from discrete tautomers, suggesting its potential in photochemical applications (Prager & Smith, 1994).
5. Electronic and Spectral Analysis
The electronic spectra of ortho-substituted phenols, including derivatives of (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol, have been experimentally and computationally studied, demonstrating the effect of substituents on solvatochromic behavior in solvents like methanol (Tetteh, Zugle, Adotey, & Quashie, 2018).
Safety and Hazards
This compound may pose certain hazards. For instance, Sigma-Aldrich lists hazard statements H314 and H335 for a related compound . These indicate that it can cause skin corrosion and serious eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
[3-[3-(2-aminoethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10,17H,7-8,11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIHGBRGUXIQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)








![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)